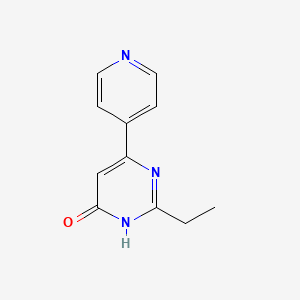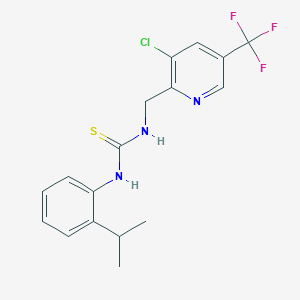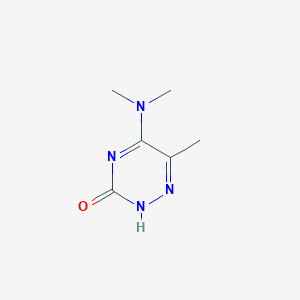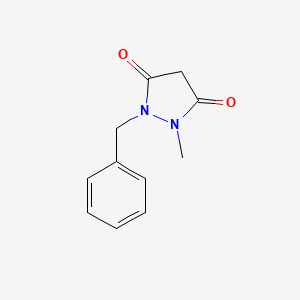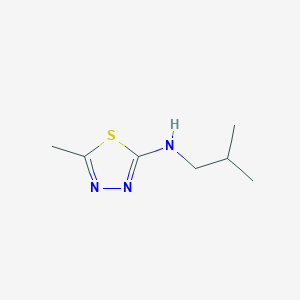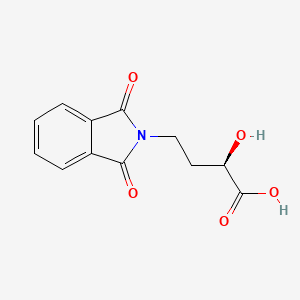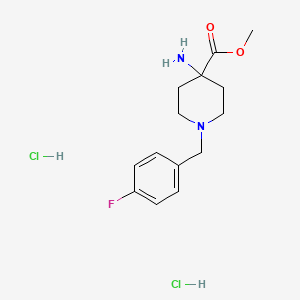
Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride is a chemical compound with the molecular formula C14H19FN2O2·2HCl It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a fluorobenzyl group and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then treated with methyl chloroformate to introduce the ester group, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The amino group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride
- Methyl 4-amino-1-(2-fluorobenzyl)piperidine-4-carboxylate dihydrochloride
Uniqueness
Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties.
Propiedades
Número CAS |
1211617-03-6 |
|---|---|
Fórmula molecular |
C14H21Cl2FN2O2 |
Peso molecular |
339.2 g/mol |
Nombre IUPAC |
methyl 4-amino-1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C14H19FN2O2.2ClH/c1-19-13(18)14(16)6-8-17(9-7-14)10-11-2-4-12(15)5-3-11;;/h2-5H,6-10,16H2,1H3;2*1H |
Clave InChI |
ZIHHSILLJOGVJP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)F)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


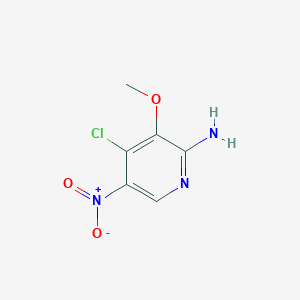

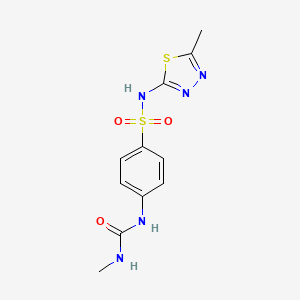
![Cyclic-Oligo Bis[(1R,2R)-(+)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether](/img/structure/B13100713.png)
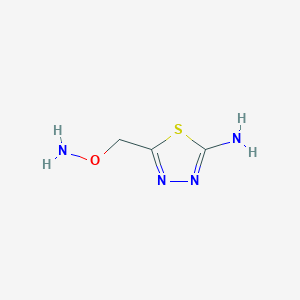
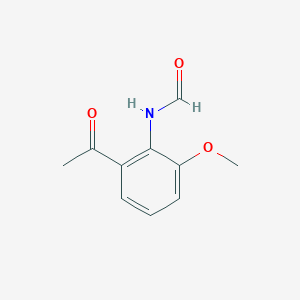
![2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13100750.png)

